5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Starting Materials: The intermediate product from the previous step and a trifluoromethylating agent such as trifluoromethyl iodide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere with a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Properties
Molecular Formula |
C20H13F4N3 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H13F4N3/c1-12-2-4-14(5-3-12)17-11-19-25-16(13-6-8-15(21)9-7-13)10-18(20(22,23)24)27(19)26-17/h2-11H,1H3 |
InChI Key |
FRSUIUGYPYTTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 4-methylphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
-
Substitution
- The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biology
Drug Discovery: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions due to its unique chemical properties.
Medicine
Pharmaceuticals: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for therapeutic applications.
Industry
Agrochemicals: Its stability and bioactivity can be leveraged in the development of new agrochemicals for pest control.
Polymers: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(4-Methylphenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Similar structure but without the trifluoromethyl group, affecting its stability and reactivity.
5-(4-Fluorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which can influence its pharmacokinetic properties.
Uniqueness
The presence of both fluorophenyl and trifluoromethyl groups in 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
